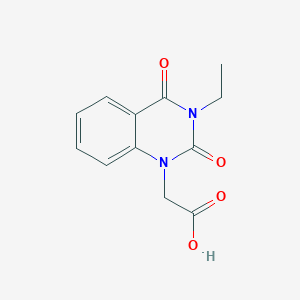

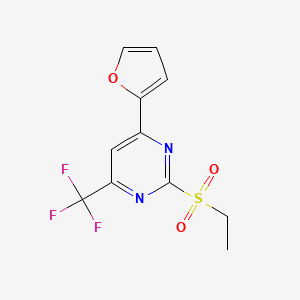

![molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)

9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

概述

描述

9-甲基-2,3,4,9-四氢-1H-β-咔啉是β-咔啉的合成衍生物,β-咔啉是一类以其多种药理特性而闻名的化合物。 该化合物在结构上与色胺类化合物相关,并以其潜在的神经保护和认知增强作用而闻名 .

作用机制

9-甲基-2,3,4,9-四氢-1H-β-咔啉的作用机制涉及它与各种分子靶点和途径的相互作用:

单胺氧化酶抑制: 该化合物作为单胺氧化酶A型选择性抑制剂发挥作用,减少了诸如血清素和去甲肾上腺素等神经递质的分解.

神经生长因子表达: 它增加了海马体中脑源性神经营养因子 (BDNF) 的表达,这与神经保护和认知增强有关.

血清素受体相互作用: 该化合物与血清素受体2A相互作用,有助于其抗抑郁样作用.

生化分析

Biochemical Properties

The 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- compound has been shown to interact with various enzymes and proteins. It has been identified as an estrogen receptor modulator, indicating that it can bind to and influence the activity of estrogen receptors . This interaction can significantly impact biochemical reactions within the body, particularly those related to hormone regulation and cellular growth .

Cellular Effects

The effects of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- on cells are profound. As an estrogen receptor modulator, it can influence cell function by altering cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and potentially inhibit the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- involves binding interactions with biomolecules, specifically estrogen receptors . By binding to these receptors, it can inhibit or activate enzymes and cause changes in gene expression. This can lead to alterations in cellular function and potentially have therapeutic effects in the treatment of diseases like cancer .

准备方法

9-甲基-2,3,4,9-四氢-1H-β-咔啉的合成可以通过埃施魏勒-克拉克反应实现,该反应涉及使用甲醛和甲酸对β-咔啉(去甲哈尔曼)进行甲基化 . 该反应条件通常包括在回流条件下加热反应物以促进所需产物的形成。

化学反应分析

9-甲基-2,3,4,9-四氢-1H-β-咔啉会发生各种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行,导致形成相应的氧化产物。

还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致形成还原衍生物。

取代: 该化合物可以发生取代反应,特别是在氮原子上,使用烷基卤化物或酰氯等试剂。

这些反应中使用的常见试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及从室温到回流条件的反应温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

9-甲基-2,3,4,9-四氢-1H-β-咔啉有几个科学研究应用:

相似化合物的比较

9-甲基-2,3,4,9-四氢-1H-β-咔啉可以与其他类似化合物进行比较,例如:

哈尔曼: 一种具有神经保护和认知增强作用的天然β-咔啉.

甲基 2,3,4,9-四氢-1H-β-咔啉-3-羧酸酯: 一种具有潜在治疗应用的衍生物.

9-甲基-2,3,4,9-四氢-1H-β-咔啉的独特性在于其特定的甲基化,与其他β-咔啉衍生物相比,它增强了其神经保护和认知增强特性。

属性

IUPAC Name |

9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMNLEHELVDDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNC2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

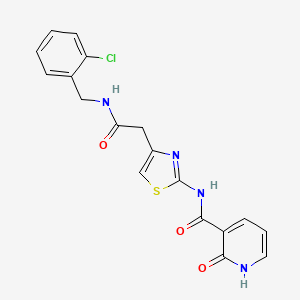

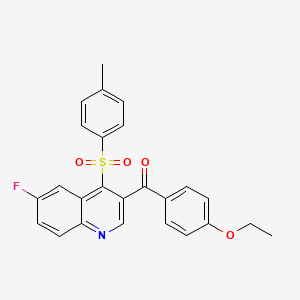

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2815488.png)

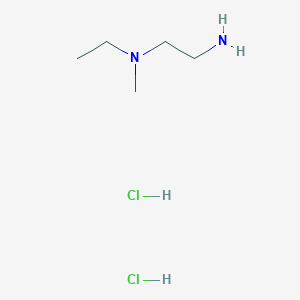

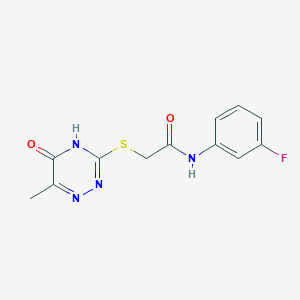

![2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2815494.png)

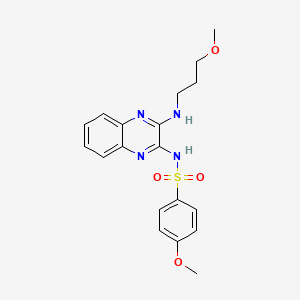

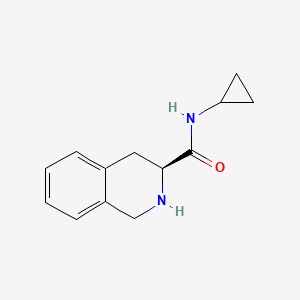

![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2815495.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815496.png)

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)